Topsentin

Anti-inflammatory Dermatology COX-2 inhibitor

Topsentin is the specific bis(indolyl)imidazole alkaloid (possessing the 6-hydroxyindole moiety) required for defined anti-inflammatory and kinase inhibition studies. Unlike its analogs, Topsentin suppresses COX-2 expression via MAPK/AP-1 signaling in UVB-irradiated keratinocytes and serves as a dual JNK/p38 MAPK probe. Procurement of deoxytopsentin or bromotopsentin will not replicate these activities and leads to irreproducible results. Ensure you order CAS 112515-43-2 for validated dermatological inflammation, oncology, and agricultural antiviral research.

Molecular Formula C20H14N4O2
Molecular Weight 342.3 g/mol
CAS No. 112515-43-2
Cat. No. B055745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopsentin
CAS112515-43-2
Synonymstopsentin
Molecular FormulaC20H14N4O2
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C(=O)C4=CNC5=C4C=CC(=C5)O
InChIInChI=1S/C20H14N4O2/c25-11-5-6-13-15(9-22-17(13)7-11)19(26)20-23-10-18(24-20)14-8-21-16-4-2-1-3-12(14)16/h1-10,21-22,25H,(H,23,24)
InChIKeyTVPNFKRGOFJQOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topsentin (CAS 112515-43-2): Procurement-Grade Marine Bisindole Alkaloid for Inflammation, Oncology, and Agrochemistry


Topsentin (CAS 112515-43-2) is a bis(indolyl)imidazole alkaloid first isolated from the Mediterranean marine sponge Topsentia genitrix (also classified as Spongosorites genitrix) [1]. Its structure comprises two indole moieties linked via a central imidazole-2-yl-methanone bridge [2], conferring a molecular weight of 342.35 g/mol [2]. This natural product has been the subject of extensive structural elucidation and synthesis campaigns [3], and it serves as the lead scaffold for a series of halogenated (bromotopsentin) and dehalogenated (deoxytopsentin) analogs that exhibit markedly different biological profiles [4].

Topsentin vs. Analogs: Why Structural Substitution Dramatically Alters Biological Performance


The bisindole alkaloid class, including topsentin and its close structural relatives deoxytopsentin and bromotopsentin, exhibits stark, non-linear structure-activity relationships (SAR) that preclude generic interchangeability [1]. The presence or absence of a single hydroxyl or bromine substituent does not merely tune potency but can invert the entire biological target profile. For example, while topsentin (possessing a 6-hydroxyindole moiety) demonstrates anti-inflammatory activity via COX-2 suppression [2], its dehalogenated analog deoxytopsentin (lacking the 6-hydroxy group) is inactive in this context but serves as a potent nanomolar inhibitor of MRSA pyruvate kinase . Consequently, procurement of an unspecified 'topsentin-class' compound will yield irreproducible and potentially misleading experimental outcomes. The quantitative evidence below substantiates that topsentin (112515-43-2) is the specific, indispensable tool for defined pathways in inflammation, oncology, and agriculture.

Quantitative Evidence of Topsentin Differentiation vs. Analogs and Reference Standards


Anti-Inflammatory Efficacy in Human Skin: Topsentin Suppresses COX-2 Expression, Unlike Deoxytopsentin

Topsentin, but not its dehalogenated analog deoxytopsentin, exhibits significant anti-inflammatory activity in human skin models. In UVB-irradiated HaCaT human keratinocytes, topsentin treatment (10 µM) reduced COX-2 protein expression by approximately 60-70% relative to the irradiated, vehicle-treated control, as quantified by Western blot densitometry [1]. This suppression was also confirmed in a reconstructed 3D human skin model [1]. In contrast, deoxytopsentin lacks the 6-hydroxyindole moiety present in topsentin and does not demonstrate this anti-inflammatory profile; its biological activity is instead directed toward bacterial kinase inhibition .

Anti-inflammatory Dermatology COX-2 inhibitor

Broad-Spectrum Antitumor Cytotoxicity: Topsentin IC50 vs. Inactive Hamacanthin Analogs

Topsentin exhibits moderate, broad-spectrum cytotoxicity against both murine and human tumor cell lines, a profile not shared by all related bisindole alkaloids. In a comprehensive screen, topsentin inhibited the proliferation of cultured human and murine tumor cells with IC50 values ranging from 4 to 40 µM [1]. In vivo, topsentin demonstrated antitumor activity against P388 leukemia (%T/C = 137 at 150 mg/kg, QD1-5) and B16 melanoma (%T/C = 144 at 37.5 mg/kg, QD1-9) [1]. In contrast, a study of 14 bisindole alkaloids from the topsentin and hamacanthin classes found that compounds 1-4, 6, and 8-14 showed only marginal cytotoxicity against five human solid tumor cell lines, with the majority being virtually inactive [2].

Antitumor Cytotoxicity P388 leukemia

Dual Kinase Inhibition: Topsentin Inhibits JNK and p38 MAPK with Low Micromolar Potency

Topsentin functions as a dual inhibitor of the stress-activated kinases JNK (c-Jun N-terminal kinase) and p38 MAPK, a mechanism not reported for its dehalogenated analog deoxytopsentin . While the precise IC50 values for topsentin against JNK and p38 are not publicly disclosed in the primary literature, the compound's mode of action is established as selective for these two kinases over other MAPK family members (e.g., ERK) . This dual inhibition profile explains topsentin's ability to suppress downstream inflammatory signaling, including COX-2 expression and AP-1 transcriptional activity [1]. In contrast, deoxytopsentin and its synthetic derivatives have been optimized for inhibition of MRSA pyruvate kinase (PK) with IC50 values in the low nanomolar range (16-60 nM), and they demonstrate >1000-fold selectivity for bacterial PK over human PK isoforms . This divergence in primary molecular targets underscores that topsentin and its analogs are not interchangeable pharmacological tools.

Kinase inhibitor JNK p38 MAPK

Agricultural Applications: Topsentin Derivatives Outperform Ribavirin Against Tobacco Mosaic Virus

Topsentin alkaloids and their synthetic derivatives demonstrate significant antiviral activity against tobacco mosaic virus (TMV), often surpassing the commercial standard ribavirin [1]. In a comparative study, topsentin derivatives 1c, 1e, 2b, and 2d displayed significantly higher in vivo anti-TMV activities than ribavirin at equivalent concentrations (500 mg/L). Specifically, derivative 2d exhibited a curative effect of 58.2% and a protective effect of 56.1%, compared to ribavirin's 38.4% and 37.9%, respectively [1]. Furthermore, derivative 2d demonstrated broad-spectrum fungicidal activity against 14 phytopathogenic fungi, with EC50 values of 4-5 mg/kg against Sclerotinia sclerotiorum, Rhizoctonia solani, and Botrytis cinerea [1].

Antiviral Agrochemical TMV inhibitor

Optimal Use Cases for Topsentin (CAS 112515-43-2) Based on Quantitative Evidence


Investigation of UVB-Induced Skin Inflammation and Photoaging Pathways

This application is directly supported by topsentin's validated suppression of COX-2 expression in UVB-irradiated human keratinocytes and reconstructed skin models [1]. Researchers should utilize topsentin (10 µM) to probe the MAPK/AP-1 signaling axis in dermatological inflammation models. Procurement of deoxytopsentin or bromotopsentin for this purpose is not recommended, as these analogs lack the anti-inflammatory activity profile of topsentin [1].

Lead Scaffold for Development of Novel Antiviral and Antifungal Agrochemicals

Topsentin derivatives have demonstrated superior in vivo efficacy against tobacco mosaic virus (TMV) compared to the industry standard ribavirin, as well as broad-spectrum fungicidal activity against multiple crop pathogens [2]. This evidence supports the procurement of topsentin as a starting point for medicinal chemistry campaigns aimed at discovering new plant protection agents, particularly for high-value crops susceptible to TMV and fungal diseases [2].

Pharmacological Tool for Probing Stress-Activated MAP Kinase Signaling (JNK/p38)

Topsentin's established role as a dual JNK/p38 MAPK inhibitor makes it a valuable probe for dissecting these pathways in cellular models of inflammation, apoptosis, and stress response. This application is distinct from those of deoxytopsentin, which primarily targets bacterial pyruvate kinase and should not be used as a substitute for topsentin in mammalian kinase studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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